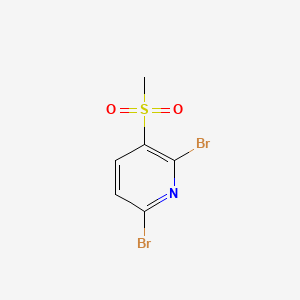

2,6-Dibromo-3-(methylsulfonyl)pyridine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C6H5Br2NO2S |

|---|---|

Peso molecular |

314.98 g/mol |

Nombre IUPAC |

2,6-dibromo-3-methylsulfonylpyridine |

InChI |

InChI=1S/C6H5Br2NO2S/c1-12(10,11)4-2-3-5(7)9-6(4)8/h2-3H,1H3 |

Clave InChI |

KDBXIIKEWVULGG-UHFFFAOYSA-N |

SMILES canónico |

CS(=O)(=O)C1=C(N=C(C=C1)Br)Br |

Origen del producto |

United States |

Synthetic Methodologies for 2,6 Dibromo 3 Methylsulfonyl Pyridine

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 2,6-Dibromo-3-(methylsulfonyl)pyridine suggests several logical disconnections to identify key precursors. The primary strategy involves disconnecting the carbon-bromine and carbon-sulfur bonds.

One common retrosynthetic approach begins by targeting the C-Br bonds. This leads back to the precursor 3-(methylsulfonyl)pyridine . This intermediate is crucial as its subsequent dibromination would yield the target molecule. The regioselectivity of this bromination step is a key challenge that must be addressed in the forward synthesis.

Alternatively, disconnection of the C-S bond from the target molecule points to a 2,6-dibromo-3-halopyridine intermediate, which could then undergo nucleophilic substitution with a methylsulfinate salt or a related sulfur nucleophile. A further disconnection of the C-Br bonds from this intermediate would lead back to 3-halopyridine .

A third pathway involves the oxidation of a more accessible precursor. Disconnecting the sulfonyl group via a reduction step leads to 2,6-dibromo-3-(methylthio)pyridine . This thioether can be a more readily synthesized intermediate, which is then oxidized in a final step to the desired methylsulfonyl compound. This approach simplifies the introduction of the sulfur moiety, as thiolation reactions are often more straightforward than sulfonylation.

Based on these analyses, the key precursors for the synthesis of this compound are identified as:

3-(methylsulfonyl)pyridine

3-(methylthio)pyridine (B103521)

3-aminopyridine (B143674) (as a precursor to the sulfonyl group via diazotization)

Established Synthetic Pathways to this compound

The synthesis of this polysubstituted pyridine (B92270) relies on the strategic introduction and manipulation of its functional groups. Established pathways focus on achieving the desired substitution pattern through regioselective reactions.

Strategies for Regioselective Bromination of Pyridine Cores

The introduction of bromine atoms at the 2- and 6-positions of a pyridine ring is a common transformation. The regioselectivity is heavily influenced by the electronic nature of the substituents already present on the ring.

For activated pyridine rings, such as those bearing electron-donating groups like amino or hydroxy groups, regioselective bromination can be achieved under mild conditions. researchgate.netthieme-connect.com N-Bromosuccinimide (NBS) is a frequently used reagent for this purpose, often in solvents like acetonitrile (B52724) or carbon tetrachloride. researchgate.netthieme-connect.com However, for electron-deficient rings, such as those containing a methylsulfonyl group, bromination requires more forcing conditions. The methylsulfonyl group is a meta-director, which does not favor substitution at the desired 2- and 6-positions. Therefore, direct bromination of 3-(methylsulfonyl)pyridine is often a low-yielding process, requiring high temperatures and strong brominating agents, and may lead to mixtures of isomers.

A more effective strategy involves brominating a precursor pyridine that contains an activating group, which is later converted to the methylsulfonyl group. For instance, bromination of 3-aminopyridine can be more readily controlled. Another approach is to start with a pre-functionalized core, such as 2,6-dichloropyridine, and perform a halogen exchange reaction to yield 2,6-dibromopyridine. This can be achieved by heating with a bromide salt, such as sodium bromide in hydrobromic acid. google.com

Methodologies for the Introduction of the Methylsulfonyl Group

The methylsulfonyl group is typically introduced onto the pyridine ring through one of two main strategies: oxidation of a methylthio group or direct C-H sulfonylation.

The most common method involves the installation of a methylthio (-SCH₃) group, which is subsequently oxidized. The methylthio group can be introduced by reacting a suitable precursor, such as 3-bromopyridine, with sodium thiomethoxide. The resulting 3-(methylthio)pyridine is then oxidized to the corresponding sulfone using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) or potassium permanganate.

Direct C-H sulfonylation has emerged as a powerful tool in modern organic synthesis. nih.gov Electrochemical methods have been developed for the meta-sulfonylation of pyridines using nucleophilic sulfinates. nih.gov While highly innovative, these methods often require specific setups and their applicability to substrates already bearing multiple halogen atoms, like a dibromopyridine, must be considered on a case-by-case basis. Another approach involves the reaction of pyridinium (B92312) salts with sulfinates under base-mediated conditions. d-nb.info

A classical, though often harsh, method involves the conversion of an amino group into a sulfonyl chloride. For example, 3-aminopyridine can be converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst (Sandmeyer reaction) to form pyridine-3-sulfonyl chloride. google.com This intermediate can then be reacted with a methylating agent.

Stepwise Functional Group Introductions and Interconversions

The specific sequence of bromination and sulfonyl group introduction is critical for a successful synthesis. Two primary sequences are generally considered:

Bromination followed by Sulfonylation: This pathway would start with a readily available pyridine, perform a dibromination, and then introduce the methylsulfonyl group at the 3-position. For example, starting with 2,6-dibromopyridine, a directed lithiation at the 3-position followed by quenching with a sulfur electrophile (like dimethyl disulfide) and subsequent oxidation could yield the target. However, achieving regioselective functionalization at the 3-position of 2,6-dibromopyridine can be challenging.

Sulfonylation followed by Bromination: This is often the more practical route. The synthesis begins with a 3-substituted pyridine, where the substituent is either the methylsulfonyl group itself or a precursor. For instance, one could start with 3-(methylthio)pyridine, perform the dibromination at the 2- and 6-positions, and then oxidize the thioether to the sulfone in the final step. The sulfur atom can help direct the bromination to the adjacent positions to some extent, although the reaction can still require forcing conditions.

Novel Synthetic Approaches and Methodological Advancements

Recent advances in organic chemistry have provided new tools for the functionalization of pyridine rings. While not always applied directly to the synthesis of this compound, these methods offer potential for future synthetic designs.

Transition-metal-catalyzed C-H activation has become a prominent strategy for the direct functionalization of heterocycles. nih.gov Although typically challenging for the meta-position of pyridines, new catalytic systems are continuously being developed that could offer a more direct route to 3-sulfonylated pyridines. nih.gov

Photocatalysis has also opened new avenues for pyridine functionalization. researchgate.net Methods involving the generation of radical intermediates under visible light irradiation could provide alternative pathways for either bromination or sulfonylation, potentially under milder conditions than traditional methods. researchgate.net

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, base, temperature, and catalyst.

In bromination reactions , the choice of brominating agent and solvent is critical. For example, using NBS in a non-polar solvent like CCl₄ versus a polar solvent like acetonitrile can influence the reaction's regioselectivity and rate. thieme-connect.com The reaction temperature is also a key factor; higher temperatures can overcome the deactivating effect of the sulfonyl group but may also lead to over-bromination or side reactions.

For the introduction of the sulfonyl group , particularly in nucleophilic aromatic substitution reactions, the choice of solvent and the presence of a catalyst are important. For instance, in the reaction of 2,6-dibromo-3-chloropyridine (B1610850) with a sulfinate, polar aprotic solvents like DMSO or DMF are often used to facilitate the substitution. Phase-transfer catalysts can also be employed to improve the reaction rate and yield, especially when dealing with poorly soluble salts. researchgate.net

When the sulfonylation is achieved via oxidation of a thioether, the choice of oxidizing agent and the control of stoichiometry are paramount. Using a controlled amount of an oxidant like mCPBA can selectively produce the sulfone without over-oxidation or degradation of the pyridine ring. The reaction temperature must also be carefully managed, as these oxidations can be exothermic.

Below is a table summarizing typical reaction parameters that are subject to optimization:

| Reaction Type | Parameter | Common Options | Impact on Yield/Selectivity |

| Bromination | Brominating Agent | Br₂, NBS, 1,3-dibromo-5,5-dimethylhydantoin | Reactivity and handling; NBS is often milder and more selective. |

| Solvent | CCl₄, CH₂Cl₂, CH₃CN, Acetic Acid | Influences solubility of reagents and can affect the reaction's regioselectivity. | |

| Temperature | 0 °C to reflux | Higher temperatures increase reaction rate but can decrease selectivity. | |

| Sulfonylation (Oxidation) | Oxidizing Agent | mCPBA, H₂O₂, Oxone®, KMnO₄ | Strength of oxidant and reaction conditions determine product; mCPBA is common for controlled oxidation to sulfone. |

| Solvent | CH₂Cl₂, CHCl₃, Acetic Acid | Must be stable to oxidation and able to dissolve the substrate. | |

| Stoichiometry | 1-3 equivalents | Using ~2 equivalents of oxidant is typical to ensure complete conversion from thioether to sulfone. | |

| Sulfonylation (Substitution) | Base | K₂CO₃, CsF, N-methylpiperidine | Neutralizes acid byproducts and can influence regioselectivity in some C-H functionalization methods. d-nb.info |

| Catalyst | Cu(I) salts, Pd complexes, Phase-transfer catalysts | Can be essential for cross-coupling or to facilitate reactions between different phases. | |

| Temperature | Room temperature to >100 °C | Dependent on the specific substitution or coupling reaction being performed. |

Considerations for Scalable Synthesis and Green Chemistry Principles

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of the process for scalability, safety, economic viability, and environmental impact. Adherence to the principles of green chemistry is paramount in developing a sustainable manufacturing process. Key considerations involve optimizing reaction conditions, selecting appropriate reagents and solvents, minimizing waste, and ensuring process safety.

Challenges in Scalable Synthesis

Scaling up the synthesis of complex heterocyclic compounds like this compound presents several challenges. Exothermic reactions, such as bromination or sulfonation, require careful thermal management to prevent runaway reactions. The handling and use of hazardous reagents, including corrosive acids and toxic brominating agents, demand robust safety protocols and specialized equipment. Furthermore, purification of the final product on a large scale can be resource-intensive, often requiring significant volumes of solvents.

Application of Green Chemistry Principles

The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant stoichiometric byproducts. For instance, evaluating the atom economy of different potential bromination and sulfonation steps is crucial for selecting the most efficient pathway.

Brominating Agents: While elemental bromine (Br₂) is a common brominating agent, its high toxicity and corrosive nature make it hazardous for large-scale use. nih.govwordpress.com Alternative, safer brominating agents are often considered in green chemistry applications. wordpress.comacsgcipr.org N-bromosuccinimide (NBS) is a solid and easier-to-handle alternative, although it has a lower atom economy. wordpress.com In-situ generation of brominating agents, for example by oxidizing bromide salts with a greener oxidant like hydrogen peroxide, can also enhance safety by avoiding the storage and handling of large quantities of bromine. acsgcipr.org

Solvent Selection: The choice of solvent is critical, as solvents often constitute the largest mass component of a reaction. Green solvents, such as water, ionic liquids, or supercritical fluids, are increasingly being explored. For pyridine synthesis, phase-transfer catalysis can be employed, which facilitates reactions between reagents in different phases (e.g., aqueous and organic), potentially reducing the need for large volumes of organic solvents. wikipedia.orgoperachem.com

Energy Efficiency: Chemical processes should be designed to minimize energy consumption. This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. Alternative energy sources, such as microwave irradiation, have been shown to accelerate reaction times and improve yields in the synthesis of pyridine derivatives, which can lead to significant energy savings.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts can increase reaction rates, improve selectivity, and reduce the generation of waste. For the synthesis of functionalized pyridines, various metal-based and organocatalysts have been developed. researchgate.net Biocatalysis, utilizing enzymes or whole-cell systems, offers a highly sustainable approach, often proceeding under mild conditions with high selectivity. rsc.org

Process Intensification for Scalable and Greener Synthesis

Process intensification strategies, such as continuous flow chemistry, offer significant advantages for the scalable and sustainable production of fine chemicals.

Continuous Flow Chemistry: In a flow reactor, reagents are continuously pumped through a tube or capillary where the reaction occurs. This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. For hazardous reactions like bromination, flow chemistry enhances safety by minimizing the volume of reactive intermediates at any given time.

The table below summarizes a comparison of traditional batch processing with continuous flow processing for the synthesis of a hypothetical pyridine derivative.

| Feature | Batch Processing | Continuous Flow Processing |

| Reaction Volume | Large, single vessel | Small, continuous stream |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, high surface area-to-volume ratio |

| Safety | Higher risk with hazardous reagents | Enhanced safety, small reaction volumes |

| Process Control | Less precise control over parameters | Precise control over temperature, pressure, and time |

| Scalability | Challenging, often requires re-optimization | Easier to scale by running for longer times |

Green Metrics in Synthesis Evaluation

To quantify the "greenness" of a synthetic route, several metrics are employed. The E-Factor (Environmental Factor), which is the mass ratio of waste to the desired product, and Process Mass Intensity (PMI), the ratio of the total mass of materials used to the mass of the final product, are valuable tools for assessing the environmental impact of a process. A lower E-Factor and PMI indicate a more sustainable process.

The following table provides a hypothetical comparison of two synthetic routes to a functionalized pyridine based on green chemistry principles.

| Metric | Route A (Traditional) | Route B (Green) |

| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |

| Solvent | Chlorinated Solvent | Water with Phase-Transfer Catalyst |

| Energy Source | Conventional Heating | Microwave Irradiation |

| Atom Economy | Moderate | Lower |

| E-Factor | High | Lower |

| Process Mass Intensity (PMI) | High | Lower |

By systematically applying these principles of scalable synthesis and green chemistry, the industrial production of this compound can be developed in a manner that is not only economically feasible but also environmentally responsible.

Reactivity and Mechanistic Investigations of 2,6 Dibromo 3 Methylsulfonyl Pyridine

Cross-Coupling Reactions Involving Carbon-Bromine Bonds

The presence of two bromine atoms at the C-2 and C-6 positions allows for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi, Sonogashira)

Palladium catalysts are widely employed for their efficiency in coupling organic halides with a variety of organometallic reagents. mdpi.comnih.govrsc.org The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl bromide to a Palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the catalyst. uwindsor.ca

Suzuki-Miyaura Coupling: This reaction couples the dibromopyridine substrate with organoboron compounds, such as boronic acids or esters, in the presence of a palladium catalyst and a base. libretexts.org It is one of a versatile method for forming C-C bonds. mdpi.com The reaction is compatible with a wide range of functional groups.

Stille Coupling: The Stille reaction utilizes organotin compounds (organostannanes) as the coupling partners. wikipedia.org A key advantage of this method is the stability of organostannane reagents to air and moisture, and their compatibility with many functional groups including esters, amines, and ketones. thermofisher.comlibretexts.org The reaction typically proceeds under mild, neutral conditions. mdpi.com

Negishi Coupling: This reaction involves the use of organozinc reagents, which are more reactive than their organoboron and organotin counterparts. wikipedia.orgorganic-chemistry.org This heightened reactivity allows for faster reaction times. However, organozinc reagents are sensitive to moisture and air, necessitating anhydrous reaction conditions. wikipedia.org The Negishi coupling is highly effective for forming bonds between sp², sp³, and sp carbon atoms. wikipedia.org

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples terminal alkynes with aryl halides using a dual catalyst system of palladium and a copper(I) co-catalyst, in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reaction can often be carried out under mild conditions. wikipedia.org

| Reaction | Organometallic Reagent | Typical Catalyst | Typical Base | Key Features |

| Suzuki-Miyaura | R-B(OH)₂, R-B(OR)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Stable reagents, wide functional group tolerance. libretexts.org |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Often base-free | Air and moisture stable reagents; toxic tin byproducts. wikipedia.orgthermofisher.com |

| Negishi | R-ZnX | Pd(dppf)Cl₂, Ni(acac)₂ | Base not required | High reactivity; moisture and air sensitive reagents. wikipedia.orgorganic-chemistry.org |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | Direct alkynylation; requires a copper co-catalyst. wikipedia.orgorganic-chemistry.org |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions serve as a valuable alternative to palladium-catalyzed methods, particularly for forming carbon-nitrogen and carbon-oxygen bonds (Ullmann condensation). While less common for C-C coupling compared to palladium, copper catalysis can be effective for specific transformations. rsc.orgrsc.org For a substrate like 2,6-dibromo-3-(methylsulfonyl)pyridine, copper catalysts could be used to couple the aryl bromide positions with amines, alcohols, or thiols. Mechanistic studies suggest that these transformations can proceed through a Cu(I)/Cu(III) catalytic cycle. rsc.org The choice of ligand is often critical for achieving high efficiency and selectivity in these reactions.

Regioselective Coupling Strategies at C-2 vs. C-6 Bromine

A significant challenge and opportunity in the chemistry of this compound is the selective functionalization of one bromine atom over the other. The electronic and steric environments of the C-2 and C-6 positions are distinct, allowing for regioselective reactions.

Electronic Effects: The pyridine (B92270) nitrogen and the C-3 methylsulfonyl group are both strongly electron-withdrawing. The nitrogen atom deactivates the ortho (C-2, C-6) and para (C-4) positions towards electrophilic attack but activates them for nucleophilic attack and for the oxidative addition step in cross-coupling reactions. The methylsulfonyl group strongly deactivates the ring through induction and resonance, further increasing the electrophilicity of the adjacent C-2 carbon.

Steric Effects: The C-2 position is flanked by the bulky methylsulfonyl group, creating significant steric hindrance. In contrast, the C-6 position is sterically less encumbered.

In palladium-catalyzed cross-coupling reactions, oxidative addition is the step that typically determines regioselectivity. The reaction is favored at the more electron-deficient C-Br bond. However, this step is also sensitive to steric hindrance. For this compound, the C-2 position is electronically activated by the adjacent sulfone group, but also sterically hindered. The C-6 position is less sterically hindered and is activated by the para-nitrogen.

Studies on similar substituted dihalopyridines have shown that this balance can be tuned. For instance, in Suzuki-Miyaura reactions of 2,6-dichloropyridines, selective mono-alkylation can be achieved by using the boronic ester as the limiting reagent. nih.gov In Sonogashira couplings of 3,5-dibromo-2,6-dichloropyridine, the reaction proceeds preferentially at the positions para to the nitrogen (C-2 and C-6). rsc.org The choice of catalyst, ligand, and reaction conditions can precisely control whether the reaction occurs at the C-2 or C-6 position, enabling stepwise functionalization to create diverse molecular structures.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring, exacerbated by the powerful electron-withdrawing methylsulfonyl group, makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org This reaction provides a direct pathway to displace the bromine substituents with a wide range of nucleophiles.

Displacement of Bromine Substituents by Various Nucleophiles

In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the leaving group (bromide ion) restores the aromaticity of the ring. A variety of nucleophiles can be employed to displace the bromine atoms in this compound.

| Nucleophile Class | Example Nucleophile | Product Functional Group |

| Amines | R-NH₂, R₂NH | Amino (-NR₂) |

| Alkoxides | RO⁻ | Ether (-OR) |

| Thiolates | RS⁻ | Thioether (-SR) |

| Hydroxide | OH⁻ | Hydroxyl (-OH) |

The relative reactivity of the C-2 and C-6 positions towards nucleophilic attack depends on the balance between electronic activation and steric hindrance. Often, the more electronically activated and less sterically hindered position will react first. Given that both positions are activated, sequential or double displacement is possible by controlling the stoichiometry of the nucleophile and the reaction conditions.

Influence of the Methylsulfonyl Group on SNAr Reactivity

The methylsulfonyl (-SO₂CH₃) group at the C-3 position plays a critical role in activating the pyridine ring for SNAr reactions. Its influence is twofold:

Inductive and Resonance Withdrawal: The sulfone group is one of the strongest electron-withdrawing groups. It powerfully withdraws electron density from the aromatic ring through both the inductive effect (via the electronegativity of the oxygen and sulfur atoms) and the resonance effect. This withdrawal significantly increases the electrophilicity of the ring carbons, making them more susceptible to attack by nucleophiles.

Stabilization of the Meisenheimer Intermediate: The key to a facile SNAr reaction is the stability of the anionic Meisenheimer complex formed upon nucleophilic attack. libretexts.org When a nucleophile attacks at the C-2 or C-6 position, the resulting negative charge can be delocalized onto the electronegative pyridine nitrogen atom. The methylsulfonyl group provides additional, powerful stabilization of this negative charge through resonance, particularly for attack at the ortho (C-2) position. This stabilization lowers the activation energy of the reaction, dramatically increasing the reaction rate compared to a pyridine ring lacking this substituent. nih.gov

Therefore, the methylsulfonyl group acts as a potent activating group, making the displacement of the bromine atoms via the SNAr mechanism a highly favorable and synthetically useful process for this compound.

Site Selectivity in Nucleophilic Attack on the Pyridine Ring

The pyridine ring, being inherently electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), a reactivity that is significantly enhanced by the presence of strong electron-withdrawing groups. In this compound, the two bromine atoms at the C2 and C6 positions and the methylsulfonyl group at the C3 position strongly activate the ring for nucleophilic attack.

Nucleophilic substitution on pyridine generally favors the C2, C4, and C6 positions. stackexchange.comquora.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance, particularly when the attack occurs at these positions. stackexchange.com In the case of this compound, the primary sites for nucleophilic attack are the halogen-bearing carbons (C2 and C6) and the unsubstituted C4 position.

The key factors influencing site selectivity are:

Leaving Group Ability : The bromide ions at C2 and C6 are excellent leaving groups in SNAr reactions. youtube.com

Electronic Activation : The methylsulfonyl group at C3 strongly activates the adjacent C2 and C4 positions. The C2 position is particularly activated due to its ortho relationship with the sulfonyl group, which can effectively stabilize the anionic intermediate. libretexts.org The C4 position is also activated, being para to the ring nitrogen and ortho to the C3-sulfonyl group.

Nature of the Nucleophile : The outcome of the reaction can be directed by the choice of the nucleophile. For instance, some reactions on activated pyridiniums are known to be highly C4-selective. nih.gov

Therefore, a nucleophilic attack could lead to the displacement of a bromide at either the C2 or C6 position. The C2 position is electronically more activated due to the adjacent sulfonyl group, but the C6 position is sterically less hindered. Certain highly reactive sulfonyl groups, such as those on 2-sulfonyl pyridines, can also act as leaving groups themselves in the presence of soft nucleophiles like cysteine thiols. nih.gov

Table 1: Predicted Regioselectivity of Nucleophilic Attack on this compound

| Nucleophile Type | Predicted Primary Site(s) of Attack | Rationale |

|---|---|---|

| Hard Nucleophiles (e.g., RO⁻, R₂N⁻) | C2, C6 | Favors substitution at the positions with the best leaving groups (Br⁻). youtube.com |

| Soft Nucleophiles (e.g., RS⁻) | C2, C6 | Attack at carbon bearing a good leaving group is typical. The sulfonyl group itself could potentially be displaced. nih.gov |

| Bulky Nucleophiles | C6 > C2 | Attack at the less sterically hindered C6 position is favored over the C2 position, which is flanked by the bulky sulfonyl group. |

| Specific C4-Directing Systems | C4 | Under conditions employing specific activating agents (e.g., N-amination), exclusive C4 functionalization can be achieved on pyridine rings. nih.gov |

Transformations Involving the Methylsulfonyl Group

The methylsulfonyl group is not merely an activating group; it is also a site for specific chemical transformations.

The methylsulfonyl group can be removed from the aromatic ring via reductive desulfonylation. This C-S bond cleavage transforms the sulfonylated pyridine into a debrominated or otherwise functionalized pyridine, depending on the reaction sequence. Modern catalytic systems are effective for this transformation. For instance, cobalt-based catalysts, in conjunction with alkylmagnesium reagents as hydride sources, have been successfully employed for the reduction of various aryl sulfones to the corresponding arenes. researchgate.netresearchgate.net Other transition metals, such as nickel and palladium, also catalyze desulfonylative cross-coupling reactions, where the sulfonyl group is replaced by another functional group. nih.gov A benzophenone-promoted, light-induced desulfonylative borylation of N-heteroaryl sulfones has also been reported, highlighting a metal-free alternative. acs.org

The methyl protons of the methylsulfonyl group are acidic and can be removed by a strong base to generate a stabilized α-sulfonyl carbanion. This carbanion can then react with a variety of electrophiles, allowing for the elongation and functionalization of the side chain. While specific studies on this compound are not prevalent, the use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or magnesium amides is common for such transformations on related heterocyclic systems. researchgate.net The choice of base is critical to avoid competitive nucleophilic attack on the pyridine ring. Studies on base-mediated C-H sulfonylation of pyridines demonstrate that amine bases like N-methylpiperidine can be effective in reactions involving sulfonyl groups in a pyridine environment. chemistryviews.orgd-nb.infochemrxiv.org

Electrophilic Aromatic Substitution on the Pyridine Core

Electrophilic aromatic substitution (EAS) on the pyridine ring is notoriously difficult. The electronegative nitrogen atom strongly deactivates the ring towards attack by electrophiles, making it much less reactive than benzene. wikipedia.orgquimicaorganica.org Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, which adds a formal positive charge to the ring and drastically increases its deactivation. wikipedia.orgyoutube.com

In this compound, this inherent lack of reactivity is severely compounded by the presence of three powerful deactivating substituents: two bromo groups and a methylsulfonyl group. Consequently, subjecting this molecule to standard EAS conditions is highly unlikely to yield any substitution product.

If a reaction could be forced under exceptionally harsh conditions, the site of substitution would be governed by the directing effects of the existing groups.

Pyridine Nitrogen : Directs meta (C3, C5).

Bromo Groups (C2, C6) : Deactivating, but ortho, para-directing.

Methylsulfonyl Group (C3) : Strongly deactivating and meta-directing.

The only available positions for substitution are C4 and C5. The C5 position is meta to the pyridine nitrogen and the C3-sulfonyl group, making it the most likely, albeit extremely deactivated, target for an electrophile.

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Ring Position | Influence of Pyridine N | Influence of C2-Br | Influence of C6-Br | Influence of C3-SO₂Me | Overall Assessment |

|---|---|---|---|---|---|

| C4 | Deactivated (ortho) | Activated (ortho) | Deactivated (meta) | Deactivated (ortho) | Strongly Deactivated |

| C5 | Activated (meta) | Deactivated (meta) | Activated (ortho) | Activated (meta) | Extremely Deactivated (Least disfavored site) |

Chemo- and Regioselectivity in Multi-Functionalized Pyridine Reactions

The presence of multiple reactive sites on this compound makes chemo- and regioselectivity a central challenge in its functionalization. The reaction outcomes are highly dependent on the nature of the reagents and conditions employed.

Nucleophilic Substitution vs. Base-Mediated Deprotonation : A strong, hard, non-nucleophilic base (e.g., LDA) would favor deprotonation of the methylsulfonyl group's alpha-protons. In contrast, a strong, softer nucleophile (e.g., NaSMe) would likely favor SNAr at the C2 or C6 positions, displacing a bromide.

Selectivity in SNAr : Among the potential sites for nucleophilic attack (C2, C4, C6), the selectivity can be tuned. Bulky nucleophiles may favor the less hindered C6 position. Specific activation of the pyridine ring, for example through N-oxide formation, can alter the electronic landscape and direct nucleophiles to different positions. wikipedia.org

Reductive vs. Substitutive Pathways : The choice between reducing the sulfonyl group and performing a nucleophilic substitution at a C-Br bond depends on the reagents. A cobalt/Grignard system would target the C-S bond for reduction, researchgate.net whereas an alkoxide would target the C-Br bond for substitution.

Controlling the reaction pathway requires careful selection of reagents, solvents, and temperature to exploit the subtle differences in reactivity between the various functional groups.

Mechanistic Elucidation Studies of Key Transformations

While specific mechanistic studies on this compound are limited, its reactions are expected to follow well-established mechanisms for pyridine chemistry.

Nucleophilic Aromatic Substitution (SNAr) : This reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks an electron-deficient carbon atom (e.g., C2), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized over the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com In the second, typically faster step, the leaving group (bromide) is expelled, and aromaticity is restored.

Electrophilic Aromatic Substitution (EAS) : This reaction also proceeds in two steps. An electrophile attacks the π-system of the pyridine ring to form a cationic intermediate (a sigma complex or arenium ion). For pyridine, attack at the C3 (meta) position is favored because it avoids placing a positive charge on the carbon adjacent to the already electron-deficient nitrogen atom. quimicaorganica.org The subsequent loss of a proton from the same carbon restores aromaticity. For the title compound, the extreme deactivation makes this pathway energetically prohibitive.

Desulfonylation : Catalytic desulfonylation reactions often involve organometallic intermediates. For example, cobalt-catalyzed reductions are proposed to proceed via oxidative addition of the catalyst into the C–S bond, followed by subsequent steps that lead to the cleavage of the bond. researchgate.net Radical mechanisms have also been proposed, such as in the benzophenone-promoted desulfonylative borylation, which is thought to involve a boryl radical addition to the pyridine ring followed by elimination of a methanesulfonyl anion. acs.org

Applications of 2,6 Dibromo 3 Methylsulfonyl Pyridine As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Systems

The strategic placement of two bromine atoms on the pyridine (B92270) ring of 2,6-Dibromo-3-(methylsulfonyl)pyridine makes it an exceptional precursor for the synthesis of complex heterocyclic systems. These bromine atoms can be selectively functionalized through various cross-coupling reactions, enabling the construction of fused ring systems and polycyclic aromatic compounds. researchgate.netnih.gov

Researchers have utilized this dibrominated pyridine as a scaffold to introduce a variety of substituents, leading to the formation of novel heterocyclic frameworks. The differential reactivity of the bromine atoms, influenced by the adjacent methylsulfonyl group, allows for sequential and site-selective reactions. This controlled reactivity is crucial for building intricate molecular architectures that are often difficult to access through other synthetic routes. researchgate.net

For instance, through palladium-catalyzed reactions such as Suzuki and Sonogashira couplings, chemists can introduce aryl, heteroaryl, or alkynyl groups at the 2- and 6-positions. researchgate.netmdpi.com Subsequent intramolecular cyclization reactions can then be employed to forge new heterocyclic rings, leading to the creation of novel fused pyridine derivatives. researchgate.netrsc.org Multicomponent reactions, where three or more reactants combine in a single step, have also been successfully employed with derivatives of this scaffold to generate highly substituted and complex heterocyclic products in an efficient manner. nih.govbeilstein-journals.org

The synthesis of various fused pyridine systems, such as imidazo[1,2-a]pyridines and pyrido[2,3-d]pyrimidines, often relies on the strategic use of substituted pyridine precursors. rsc.orge-bookshelf.de The reactivity profile of this compound makes it a valuable starting material for such transformations, enabling the assembly of these important heterocyclic cores.

Role in the Synthesis of Pharmaceutical Intermediates

The pyridine scaffold is a ubiquitous feature in a vast number of approved pharmaceutical agents, underscoring its importance in medicinal chemistry. nih.govnih.govnih.gov Halogenated pyridines, in particular, serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). google.comaurorium.com this compound, with its multiple reaction sites, is a prime example of a versatile building block for creating a library of compounds for drug discovery. nih.govresearchgate.net

The two bromine atoms can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, allowing for the introduction of diverse functional groups. researchgate.net This functional group tolerance is essential for structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are made to optimize its pharmacological properties. researchgate.net

Furthermore, the methylsulfonyl group can influence the physicochemical properties of the resulting molecules, such as their solubility, metabolic stability, and ability to interact with biological targets. nih.gov This makes this compound an attractive starting material for the synthesis of targeted therapies, including kinase inhibitors and antiviral agents. nih.gov The ability to selectively modify the pyridine core allows for the fine-tuning of a molecule's properties to achieve the desired therapeutic effect. nih.gov

Below is a table summarizing the potential applications of this compound in the synthesis of various classes of pharmaceutical intermediates.

| Target Pharmaceutical Class | Synthetic Utility of this compound |

| Kinase Inhibitors | Serves as a core scaffold for introducing pharmacophores that can interact with the ATP-binding site of kinases. |

| Antiviral Agents | Enables the synthesis of nucleoside and non-nucleoside analogues with potential antiviral activity. nih.gov |

| CNS-acting Agents | Provides a framework for developing compounds that can cross the blood-brain barrier and modulate CNS targets. |

| Anti-inflammatory Drugs | Facilitates the creation of molecules that can interfere with inflammatory pathways. |

Utilization in Agrochemical Precursor Synthesis

Similar to its role in pharmaceuticals, the pyridine ring is a common motif in a wide range of agrochemicals, including herbicides, fungicides, and insecticides. nih.govgoogle.com The unique electronic properties and metabolic pathways of pyridine-containing compounds make them effective for crop protection. nih.gov this compound serves as a valuable precursor for the synthesis of novel agrochemical candidates.

The ability to introduce two different substituents at the 2- and 6-positions allows for the creation of a diverse library of compounds for high-throughput screening in agrochemical research. nih.gov The bromine atoms can be readily converted to other functional groups, enabling the exploration of a wide chemical space to identify molecules with potent and selective activity against pests and weeds. google.com

The methylsulfonyl group can also contribute to the biological activity and environmental profile of the resulting agrochemicals. nih.gov For example, it can influence the compound's uptake by plants, its translocation within the plant, and its degradation in the soil. These factors are critical for developing effective and environmentally benign crop protection solutions.

Development of Novel Ligands and Catalysts

The pyridine nucleus is a fundamental component in the design of ligands for coordination chemistry and catalysis. rsc.org The nitrogen atom of the pyridine ring can coordinate to a wide variety of metal centers, and the substituents on the ring can be used to modulate the electronic and steric properties of the resulting metal complexes.

This compound provides a versatile platform for the synthesis of novel bidentate and pincer-type ligands. mdpi.com By replacing the bromine atoms with other coordinating groups, such as phosphines, amines, or other heterocyclic moieties, chemists can create ligands with tailored properties for specific catalytic applications. researchgate.netrsc.org

For example, palladium-catalyzed cross-coupling reactions are workhorse transformations in organic synthesis, and the efficiency and selectivity of these reactions are highly dependent on the nature of the ligand coordinated to the palladium center. researchgate.netmdpi.comrsc.org The development of new ligands based on the 2,6-disubstituted pyridine scaffold can lead to catalysts with improved activity, stability, and substrate scope.

Integration into Materials Science Applications

The unique electronic and structural features of this compound also make it a valuable building block for the synthesis of advanced materials. researchgate.netmdpi.com Its ability to be incorporated into larger molecular frameworks allows for the creation of materials with tailored optical, electronic, and thermal properties.

Polymer Precursors: The dibromo functionality of this pyridine derivative allows it to be used as a monomer in polymerization reactions. mdpi.com For example, through cross-coupling polymerization reactions, it can be incorporated into the backbone of conjugated polymers. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Functional Dyes: The pyridine core can be functionalized with chromophoric groups to create novel functional dyes. The electron-withdrawing methylsulfonyl group can influence the photophysical properties of these dyes, such as their absorption and emission wavelengths. These materials may find applications in areas such as sensing, imaging, and solar energy conversion.

High Energy Materials: While less common, nitrogen-containing heterocyclic compounds are also explored as components of energetic materials. The high nitrogen content and the potential for introducing energetic functionalities through the bromine atoms could make derivatives of this compound of interest in this field.

The table below provides a summary of the potential materials science applications for this versatile compound.

| Application Area | Role of this compound |

| Organic Electronics | Monomer for the synthesis of electroactive polymers. mdpi.com |

| Photoactive Materials | Scaffold for the construction of functional dyes with tunable optical properties. |

| High Energy Materials | Potential precursor for the synthesis of energetic compounds. |

Computational and Theoretical Investigations of 2,6 Dibromo 3 Methylsulfonyl Pyridine

Electronic Structure Analysis (HOMO/LUMO, Charge Distribution, Molecular Electrostatic Potential)

Electronic structure analysis is fundamental to understanding the reactivity and properties of a molecule. Computational methods, particularly Density Functional Theory (DFT), are employed to model the distribution of electrons and predict molecular behavior.

HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing it as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

For instance, a DFT study on 3-bromo-2-hydroxypyridine (B31989) calculated the HOMO-LUMO energy gap to be approximately 5.40 eV, indicating significant stability. mdpi.com Similar calculations for 2,6-Dibromo-3-(methylsulfonyl)pyridine would be expected to show a relatively large gap, influenced by the electron-withdrawing nature of the two bromine atoms and the methylsulfonyl group.

Table 1: Illustrative Frontier Orbital Energies for a Related Pyridine (B92270) Derivative (3-bromo-2-hydroxypyridine)

Data calculated using DFT/B3LYP/6-311++G(d,p) basis set. mdpi.com

| Solvent | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Gas | -6.880 | -1.475 | 5.405 |

| Water | -6.880 | -1.475 | 5.405 |

| DMSO | -6.880 | -1.475 | 5.405 |

| Methanol | -6.879 | -1.475 | 5.404 |

Charge Distribution: The distribution of electron density within a molecule is not uniform. Mulliken charge analysis is a computational method used to assign partial charges to each atom, providing insight into the molecule's polarity and the nature of its chemical bonds. In this compound, the electronegative nitrogen, oxygen (in the sulfonyl group), and bromine atoms would carry partial negative charges, while the adjacent carbon and sulfur atoms would exhibit partial positive charges.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. chemrxiv.org It is invaluable for predicting how a molecule will interact with other chemical species. chemrxiv.org Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net For this compound, the MEP would likely show significant negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring, identifying them as primary sites for interaction with electrophiles. derpharmachemica.comnih.gov

Conformational Analysis and Stability Studies

Molecules with rotatable single bonds can exist in various spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformation (the one with the lowest potential energy) and to understand the energy barriers between different conformations. For this compound, the primary focus of conformational analysis would be the rotation around the C-S bond connecting the pyridine ring to the methylsulfonyl group.

Quantum chemical calculations, such as potential energy surface (PES) scans, are performed by systematically rotating the dihedral angle of interest and calculating the molecule's energy at each step. This process reveals the energy minima, corresponding to stable conformers, and the energy maxima, corresponding to transition states between them. A study on 3-bromo-2-hydroxypyridine used this method to determine its most stable geometry by scanning the potential energy surface as a function of the N-C-O-H dihedral angle. For this compound, the analysis would likely reveal that the most stable conformation is one that minimizes steric hindrance between the methyl group, the sulfonyl oxygens, and the adjacent bromine atom on the pyridine ring.

Prediction of Reactivity and Reaction Pathways via Quantum Chemical Methods

Quantum chemical methods are powerful tools for predicting the reactivity of a molecule and elucidating the mechanisms of chemical reactions. By modeling the potential energy surface, chemists can identify the most likely pathways a reaction will follow.

The electronic properties derived from calculations, such as the HOMO-LUMO gap and MEP maps, provide initial clues about reactivity. For this compound, the electron-deficient nature of the pyridine ring, enhanced by the three withdrawing groups, suggests it would be susceptible to nucleophilic aromatic substitution. The MEP map would pinpoint the most electron-deficient carbon atoms (likely C4 and C5) as the probable sites for nucleophilic attack.

To model a specific reaction pathway, computational chemists calculate the energies of reactants, products, intermediates, and transition states. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified. For example, in studying nucleophilic substitution on chlorodiazines and chloropyridines, frontier molecular orbitals (LUMO/LUMO+1) were used to correlate and predict reactivity trends. wuxibiology.com

Theoretical Modeling of Intermolecular Interactions and Packing Arrangements

In the solid state, molecules arrange themselves into a crystal lattice, a process governed by intermolecular interactions. Theoretical modeling can predict these packing arrangements and quantify the strength of the interactions holding the crystal together.

The types of intermolecular forces expected for this compound include dipole-dipole interactions, London dispersion forces, and potentially weaker C-H···O or C-H···N hydrogen bonds. Halogen bonding (interactions involving the bromine atoms) could also play a significant role in the crystal packing.

Computational techniques like Hirshfeld surface analysis are used to visualize and quantify intermolecular contacts in a crystal structure. This method maps various properties onto a surface defined by the molecule's electron density, highlighting the regions involved in different types of interactions. For example, a study of a bromo-substituted imidazo[4,5-b]pyridine derivative found that H···H, H···Br, and H···O interactions were the most significant contributors to its crystal packing. nih.gov Similar analysis for this compound would reveal the hierarchy and importance of the various non-covalent interactions that dictate its solid-state structure.

Quantum Chemical Descriptors for Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from computational chemistry that quantify various aspects of a molecule's electronic structure and are used to build structure-activity and structure-property relationships (QSAR/QSPR). These descriptors provide a quantitative basis for comparing the reactivity and properties of different molecules.

Key global reactivity descriptors are calculated from HOMO and LUMO energies:

Ionization Potential (I) ≈ -EHOMO : The energy required to remove an electron.

Electron Affinity (A) ≈ -ELUMO : The energy released when an electron is added.

Chemical Hardness (η) = (I - A) / 2 : A measure of resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S) = 1 / η : The reciprocal of hardness.

Electronegativity (χ) = (I + A) / 2 : The ability of a molecule to attract electrons.

Electrophilicity Index (ω) = μ² / (2η) where μ = -χ: A measure of a molecule's ability to act as an electrophile.

These descriptors, calculated for this compound, would allow for quantitative comparisons with other pyridine derivatives, helping to predict its relative reactivity, stability, and potential biological activity. chemrxiv.orgnih.gov

Table 2: Illustrative Quantum Chemical Descriptors for a Related Imidazo[4,5-b]pyridine Derivative

Data calculated using DFT/B3LYP/6–311 G(d,p) basis set. nih.gov

| Descriptor | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -3.1033 |

| LUMO Energy | ELUMO | -0.7442 |

| Energy Gap | ΔE | 2.3591 |

| Ionization Potential | I | 3.1033 |

| Electron Affinity | A | 0.7442 |

| Electronegativity | χ | 1.9238 |

| Chemical Potential | µ | -1.9238 |

| Chemical Hardness | η | 1.1796 |

| Chemical Softness | S | 0.8477 |

| Electrophilicity Index | ω | 1.5684 |

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The pursuit of green and efficient chemical processes is a paramount goal in modern synthetic chemistry. Future research on 2,6-Dibromo-3-(methylsulfonyl)pyridine should prioritize the development of sustainable and atom-economical synthetic routes.

Current synthetic approaches often rely on multi-step procedures that may involve harsh reagents and generate significant waste. Future methodologies could focus on:

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the target molecule in a single step would significantly improve efficiency and reduce waste.

Catalytic Approaches: The use of reusable and environmentally benign catalysts, such as zeolites or magnetic nanoparticles, could replace stoichiometric reagents, leading to cleaner and more sustainable processes. rsc.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, making it an attractive avenue for the industrial production of this compound and its derivatives. An autonomous self-optimizing flow machine could be employed to rapidly identify optimal reaction conditions. researchgate.net

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | Increased efficiency, reduced waste, simplified purification | Design of novel convergent synthetic pathways. |

| Heterogeneous Catalysis | Catalyst reusability, cleaner reaction profiles | Development of robust and selective solid-supported catalysts. |

| Flow Chemistry | Enhanced safety, scalability, and process control | Optimization of reaction parameters in continuous flow reactors. |

Exploration of Novel Catalytic Transformations and C-H Activation Strategies

The two bromine atoms at the 2 and 6 positions of the pyridine (B92270) ring are prime handles for a variety of catalytic cross-coupling reactions. Future research should delve into exploring a broader range of these transformations to generate a diverse library of derivatives. This includes well-established methods like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which would allow for the introduction of a wide array of functional groups.

A particularly exciting frontier is the application of C-H activation strategies to the pyridine core. nih.gov While the bromine atoms offer straightforward sites for functionalization, direct C-H activation at other positions would provide a more atom-economical and versatile approach to diversification. Research in this area could focus on:

Regioselective C-H Functionalization: Developing catalytic systems that can selectively activate and functionalize the C-H bonds at the 4 and 5 positions of the pyridine ring would unlock new avenues for creating novel analogues.

Late-Stage Functionalization: The ability to introduce functional groups at a late stage in a synthetic sequence is highly valuable in drug discovery and materials science. C-H activation methods are particularly well-suited for this purpose.

Expansion into Advanced Materials and Nanoscience Applications

The unique electronic and structural features of this compound make it an attractive building block for advanced materials. The pyridine nitrogen can act as a ligand for metal coordination, while the bromo and sulfonyl groups can be used to tune the electronic properties and facilitate polymerization or surface attachment.

Future research could explore the incorporation of this compound into:

Metal-Organic Frameworks (MOFs): The pyridine moiety can serve as a linker in the construction of MOFs with potential applications in gas storage, catalysis, and sensing.

Conducting Polymers: Derivatives of this compound could be used as monomers in the synthesis of novel conducting polymers with tailored electronic properties.

Nanoscience: The compound could be used to functionalize carbon nanotubes or other nanomaterials, imparting new properties and enabling their use in electronics and catalysis. For instance, pyridine-functionalized carbon nanotubes have shown promise as catalysts for the oxygen reduction reaction. acs.org

| Application Area | Potential Role of this compound | Desired Properties |

| Metal-Organic Frameworks | Ligand or linker | Porosity, catalytic activity, sensing capabilities |

| Conducting Polymers | Monomeric unit | Electrical conductivity, stability, processability |

| Nanoscience | Surface functionalization agent | Enhanced catalytic activity, tailored electronic properties |

Bio-Inspired Synthesis and Derivatization

Nature provides a rich source of inspiration for the design and synthesis of novel bioactive molecules. Pyridine-containing natural products, such as alkaloids, exhibit a wide range of biological activities. nih.gov Future research could explore bio-inspired approaches to the synthesis and derivatization of this compound. This could involve:

Enzymatic Catalysis: Utilizing enzymes to perform selective transformations on the pyridine scaffold could lead to the development of more sustainable and enantioselective synthetic routes.

Biomimetic Synthesis: Designing synthetic strategies that mimic biosynthetic pathways could provide efficient access to complex pyridine-containing molecules. The synthesis of pyritide A2, a pyridine-containing macrocyclic peptide, through a bio-inspired aza-Diels-Alder reaction serves as an excellent example of this approach. nih.gov

Integration with High-Throughput Experimentation and AI-Driven Synthesis Design

The convergence of high-throughput experimentation (HTE) and artificial intelligence (AI) is revolutionizing chemical research. These technologies can be leveraged to accelerate the discovery of new reactions and applications for this compound.

High-Throughput Screening (HTS): HTS can be used to rapidly screen libraries of catalysts and reaction conditions to identify optimal parameters for the synthesis and functionalization of the target compound. uea.ac.uk

AI-Driven Retrosynthesis: AI algorithms can be employed to design novel and efficient synthetic routes to this compound and its derivatives. mdpi.com These tools can analyze vast amounts of chemical data to propose innovative and unexpected synthetic strategies.

Machine Learning for Reaction Optimization: Machine learning models can be trained on experimental data to predict reaction outcomes and optimize reaction conditions, thereby reducing the number of experiments required and accelerating the research and development process. beilstein-journals.orgrsc.org The use of deep reinforcement learning has shown promise in optimizing chemical reactions with fewer steps compared to traditional methods. nih.gov AI can also aid in predicting site selectivity in reactions like halogenation, which is highly relevant for functionalizing the pyridine core. digitellinc.com

| Technology | Application to this compound | Expected Outcome |

| High-Throughput Screening | Optimization of catalytic reactions | Rapid identification of optimal reaction conditions. |

| AI-Driven Retrosynthesis | Design of novel synthetic routes | Discovery of more efficient and innovative synthetic pathways. |

| Machine Learning | Prediction of reaction outcomes and optimization | Accelerated development of new derivatives and applications. |

Q & A

Q. What are the established synthetic routes for 2,6-Dibromo-3-(methylsulfonyl)pyridine, and how can reaction efficiency be maximized?

Synthesis typically involves bromination of a pyridine precursor followed by sulfonylation. Key steps include:

- Bromination : Direct bromination of 3-(methylsulfonyl)pyridine using Br₂ with a Lewis acid catalyst (e.g., FeBr₃) at 0–40°C. Excess bromine (2.2–2.5 equiv) ensures complete di-substitution at positions 2 and 6 .

- Sulfonylation : If the methylsulfonyl group is introduced post-bromination, use methylsulfonyl chloride under basic conditions (e.g., NaH in THF) .

- Optimization : Monitor reaction progress via TLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water).

Q. Key Data :

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Brominating Agent | Br₂ (2.5 equiv) | |

| Catalyst | FeBr₃ (0.1 equiv) | |

| Reaction Temperature | 25°C (room temperature) | |

| Yield | 65–75% after purification |

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy :

- IR Spectroscopy : Strong S=O stretching vibrations at 1320 cm⁻¹ and 1145 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 308 (M⁺) with isotopic patterns matching Br₂ .

Advanced Research Questions

Q. How do the electronic effects of the methylsulfonyl group influence the regioselectivity of subsequent reactions at the 2- and 6-bromo positions?

The methylsulfonyl group is a strong electron-withdrawing substituent, which:

- Activates Bromine for Cross-Coupling : Enhances electrophilicity at C2 and C6, favoring oxidative addition in Suzuki-Miyaura reactions. Pd(PPh₃)₄ selectively couples at C2 first due to steric and electronic effects .

- Directs Electrophilic Substitution : In nitration or halogenation, the sulfonyl group meta-directs, but bromine’s steric bulk may override electronic effects. Computational studies (DFT) show partial positive charges at C4 and C5 .

Case Study :

In Suzuki coupling with phenylboronic acid:

| Position | Reaction Rate (k, s⁻¹) | Yield (%) |

|---|---|---|

| C2 | 1.2 × 10⁻³ | 82 |

| C6 | 6.5 × 10⁻⁴ | 68 |

| Conditions: Pd(OAc)₂ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C . |

Q. What methodologies address competing decomposition pathways when employing this compound in palladium-catalyzed cross-coupling reactions?

Common decomposition pathways include:

- Debromination : Catalyzed by residual moisture or acidic impurities. Use anhydrous solvents and molecular sieves .

- Sulfonyl Group Hydrolysis : Avoid protic solvents (e.g., MeOH). Opt for DMF or THF with <50 ppm H₂O .

- Catalyst Poisoning : Pre-purify the compound via silica gel chromatography to remove sulfur-containing impurities.

Q. Mitigation Strategies :

| Issue | Solution | Reference |

|---|---|---|

| Debromination | Add 2,6-lutidine as a proton sponge | |

| Sulfonyl hydrolysis | Use dry DMF and inert atmosphere | |

| Low coupling yield | Optimize ligand (XPhos > PPh₃) |

Q. How does the steric environment of the methylsulfonyl group impact nucleophilic aromatic substitution (SNAr) at the 4-position?

The methylsulfonyl group creates steric hindrance, reducing SNAr reactivity at C4. Experimental data shows:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.